H-Gly-Gly-AMC

描述

H-Gly-Gly-AMC is a fluorogenic substrate used for detecting the activity of bacterial proteases from P. aeruginosa and S. aureus . The AMC (7-amino-4-methylcoumarin) is released and its fluorescence can be used to quantify the protease activity .

Molecular Structure Analysis

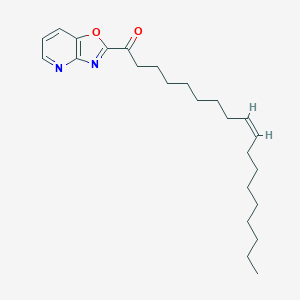

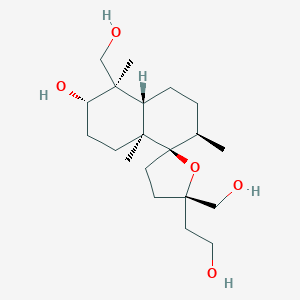

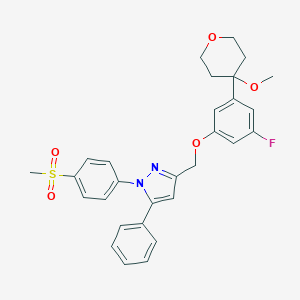

H-Gly-Gly-AMC is a peptidyl-AMC substrate containing a C-terminal 7-amino-4-methylcoumarin (AMC) . The molecular formula is C14H15N3O4 .Chemical Reactions Analysis

H-Gly-Gly-AMC is used in thrombin generation assays. It is a substrate for thrombin, and upon cleavage, it releases AMC, which can be detected fluorometrically .Physical And Chemical Properties Analysis

H-Gly-Gly-AMC is a solid powder . The molecular weight is 289.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

1. 用于凝血酶活性监测

H-Gly-Gly-AMC在合成用于凝血酶生成试验(TGT)的肽链中起关键作用。这些肽链,如H-Gly-Gly-Arg-AMC,与当前TGT底物相比表现出改善的水溶性和动力学参数。这种增强使它们适用于监测连续凝血酶生成,这是血液凝血研究中的关键因素(van Berkel等,2012)。

2. 酶动力学特性的表征

该化合物在研究酶动力学中发挥作用。例如,在对脑酶脯氨酸寡肽酶(POP)的研究中,类似Z-Gly-Pro-AMC和Suc-Gly-Pro-AMC的衍生物被用于了解酶的行为和抑制。这有助于我们理解神经功能和潜在治疗方法(Venäläinen等,2002)。

3. 研究肽-AMC底物

在研究特定酶如异肽酶T时,使用与H-Gly-Gly-AMC相关的底物来了解酶的特异性及其受其他化合物如泛素调控的情况。这项研究对于了解蛋白质降解机制至关重要,并在细胞生物学中具有更广泛的意义(Stein et al., 1995)。

作用机制

Target of Action

H-Gly-Gly-AMC, also known as Gly-Gly-AMC, is primarily used as a fluorogenic substrate for detecting the activity of bacterial proteases from Pseudomonas aeruginosa and Staphylococcus aureus . It is also used in thrombin generation assays to monitor the rate of thrombin generation .

Mode of Action

The compound works by releasing AMC (7-amino-4-methylcoumarin), a fluorophore that generates a signal when excited at 390 nm light, producing measured fluorescence at approximately 460 nm . This fluorescence can be used to quantify the protease activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of H-Gly-Gly-AMC is the proteolytic pathway. The compound serves as a substrate for bacterial proteases, which cleave the peptide bond to release the AMC fluorophore . The fluorescence signal generated provides a measure of the protease activity, indicating the level of bacterial infection.

Result of Action

The cleavage of H-Gly-Gly-AMC by bacterial proteases and the subsequent release of the AMC fluorophore result in a fluorescence signal. This signal can be quantified to determine the level of protease activity, providing a measure of bacterial infection severity .

Action Environment

The action of H-Gly-Gly-AMC is influenced by various environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . The temperature for transportation should be between 4-25℃ for up to 3 weeks . These conditions ensure the stability of the compound and its efficacy in detecting protease activity.

未来方向

属性

IUPAC Name |

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLILQIZVFKNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Gly-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)